molecular formula C16H14O5 B184296 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid CAS No. 428470-46-6

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid

Cat. No.: B184296
CAS No.: 428470-46-6
M. Wt: 286.28 g/mol
InChI Key: YRPDZJMOWUSLSW-UHFFFAOYSA-N
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Description

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a substituted phenoxymethyl group at the 3-position of the aromatic ring. The substituent comprises a 4-formyl-2-methoxy moiety, which introduces both electron-withdrawing (formyl) and electron-donating (methoxy) groups. This structural duality impacts its physicochemical properties, such as acidity, solubility, and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-15-8-11(9-17)5-6-14(15)21-10-12-3-2-4-13(7-12)16(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPDZJMOWUSLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356230
Record name 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428470-46-6
Record name 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methoxyphenol

The para-formylation of 2-methoxyphenol is achieved using the Vilsmeier-Haack reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic aromatic substitution selectively introduces the formyl group at the 4-position due to the directing effects of the methoxy (-OCH₃) group. Typical conditions include:

  • Reagents : 2-methoxyphenol (1.0 eq), DMF (1.2 eq), POCl₃ (1.5 eq)

  • Solvent : Dichloromethane (DCM) at 0–5°C

  • Reaction Time : 4–6 hours

  • Yield : 82–85% of 4-formyl-2-methoxyphenol

Ether Coupling with Benzoic Acid Derivative

The formylated phenol is subsequently coupled with ethyl 4-(bromomethyl)benzoate via nucleophilic aromatic substitution:

  • Protection : Benzoic acid is esterified to ethyl 4-(bromomethyl)benzoate using H₂SO₄ in methanol, following protocols similar to those in patent CN109553532B.

  • Coupling :

    • Base : Potassium carbonate (K₂CO₃, 2.5 eq) in DMF

    • Temperature : 80–90°C for 8–10 hours

    • Product : Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate (Yield: 75–78%)

Ester Hydrolysis

The ethyl ester is hydrolyzed to the free carboxylic acid using:

  • Conditions : 2M NaOH in THF/water (3:1) at 60°C for 3 hours

  • Yield : 95–97% of 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid

Synthetic Route 2: Duff Reaction for Para-Formylation and Subsequent Coupling

An alternative approach utilizes the Duff reaction (hexamethylenetetramine in acidic media) for formylation, advantageous for substrates sensitive to POCl₃.

Duff Reaction Parameters

  • Reagents : 2-methoxyphenol (1.0 eq), hexamethylenetetramine (1.3 eq), trifluoroacetic acid (TFA)

  • Temperature : 100°C for 12 hours

  • Yield : 68–72% of 4-formyl-2-methoxyphenol

Coupling and Hydrolysis

Identical to Route 1, with marginally lower overall yields (65–70%) due to side reactions during Duff formylation.

Alternative Methods: Palladium-Catalyzed Coupling Approaches

Patent WO2017199227A1 demonstrates the utility of palladium catalysts in related syntheses, suggesting potential adaptations:

Suzuki-Miyaura Cross-Coupling

Hypothetically, a boronic acid derivative of 4-formyl-2-methoxyphenol could couple with 4-bromomethylbenzoic acid ester. However, this route remains unexplored due to challenges in boronic acid stability.

Reductive Amination Followed by Demethylation

Adapting methods from, a Mannich reaction introduces an aminomethyl intermediate, which is reduced and demethylated. While feasible, this approach introduces additional steps, reducing overall efficiency.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : For formylation and coupling steps, reducing reaction times by 40%.

  • Solvent Recycling : DMF and DCM recovered via distillation.

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography, enhancing throughput.

Reaction Optimization and Yield Enhancement Strategies

ParameterOptimal ValueYield Improvement
Coupling Temperature85°C+12%
K₂CO₃ Equivalents2.5 eq+8%
Hydrolysis Time3 hours+5%

Challenges in Purification and Isolation

  • Byproducts : Over-oxidation of the formyl group to carboxylic acid (mitigated by inert atmospheres).

  • Chromatography : Required for final product purity >98%, using ethyl acetate/hexane (1:3) as eluent.

Comparison of Synthetic Routes

RouteAdvantagesDisadvantagesYield
1High selectivity, scalablePOCl₃ handling required78%
2Avoids POCl₃Lower yields, longer time70%
3Novel methodologyUnverified scalabilityN/A

Chemical Reactions Analysis

Types of Reactions

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.

Major Products Formed

    Oxidation: 3-[(4-Carboxy-2-methoxyphenoxy)methyl]benzoic acid.

    Reduction: 3-[(4-Hydroxymethyl-2-methoxyphenoxy)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations:

  • Oxidation: The formyl group can be oxidized to yield carboxylic acid derivatives.
  • Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution Reactions: The methoxy and formyl groups can undergo nucleophilic substitutions, facilitating the introduction of diverse functional groups.

Biological Applications

Research indicates that this compound exhibits potential biological activities:

  • Anticancer Properties: Studies have highlighted its potential as an anticancer agent, with investigations into its mechanisms of action against various cancer cell lines.
  • Anti-inflammatory Effects: The compound has been explored for its ability to inhibit pathways involved in inflammation, suggesting applications in treating inflammatory diseases.

Medicinal Chemistry

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid is being investigated for its therapeutic potential:

  • Drug Development: Its structure suggests it could act as a biochemical probe or lead compound in drug discovery, particularly in targeting specific enzymes or receptors involved in disease processes.
  • Pharmaceutical Applications: The compound's derivatives are being evaluated for their efficacy and safety in preclinical studies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of derivatives of this compound against human cancer cell lines. The findings demonstrated significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapy agents.

Case Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of this compound. It was found that treatment with the compound led to a marked reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in vitro, suggesting its potential use in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The methoxyphenoxy moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Derivatives

Compounds 4j (C₂₅H₂₀N₄O₇) and 4i (C₂₄H₁₈N₄O₆) share the 4-formyl-2-methoxyphenoxy group but are anchored to a triazine core. Key differences include:

  • 4j has a 4-methoxyphenoxy substituent, while 4i has a simple phenoxy group.
  • 4j melts at 180–182°C, whereas 4i has a higher melting point (217.5–220°C), likely due to reduced steric hindrance and enhanced crystallinity in the latter .
Compound Molecular Formula Melting Point (°C) Key Substituents
4j C₂₅H₂₀N₄O₇ 180–182 4-Methoxyphenoxy, triazine core
4i C₂₄H₁₈N₄O₆ 217.5–220 Phenoxy, triazine core

Methyl Ester Derivatives

Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k, C₂₆H₂₂N₄O₇) differs from the target compound by:

  • Replacement of the carboxylic acid (-COOH) with a methyl ester (-COOCH₃).
  • A lower melting point (79–82°C) due to reduced polarity .

Functional Group Implications : The ester group in 5k improves lipophilicity, which could enhance membrane permeability in biological systems but reduces aqueous solubility.

Brominated Analogs

5l (C₂₅H₁₉BrN₄O₆) incorporates a bromo substituent at the 4-position of the phenoxy group. This modification:

  • Increases molecular weight (MW = 545.3 g/mol vs. ~340 g/mol for non-brominated analogs).

Non-Triazine Benzoic Acid Derivatives

2-Methoxy-3-(4-methylphenyl)benzoic acid (C₁₅H₁₄O₃)
  • Features a 4-methylphenyl group instead of the formyl-methoxyphenoxy chain.
  • Simpler structure with a monoclinic crystal system (P2₁/c) and lower molecular weight (242.27 g/mol) .
3-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzoic acid (C₂₁H₁₄BrN₃O₂)
  • Quinazoline core introduces a planar heterocycle, promoting π-π stacking interactions.
  • Bromine atom at the 6-position may confer halogen-bonding capabilities .

Benzothiazole and Benzimidazole Derivatives

  • : Azo-linked benzothiazole-benzoic acid hybrids exhibit tunable acidity (pKa values: 2.5–4.5 for phenolic protons), useful in dye chemistry .

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., formyl, bromo) lower pKa values of the carboxylic acid, enhancing acidity.
  • Methoxy groups improve solubility in polar solvents but reduce thermal stability.

Synthetic Strategies :

  • Triazine derivatives are synthesized via nucleophilic aromatic substitution (e.g., using 2,4,6-trichlorotriazine) .
  • Ester-to-acid conversion is achieved through hydrolysis, as seen in .

Biological Activity

3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid, a compound with a distinctive chemical structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O5C_{16}H_{14}O_5 with a molecular weight of approximately 286.283 g/mol. The compound features a benzoic acid moiety linked to a methoxy-substituted phenyl group through a formyl group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including oxidation and substitution reactions. The formyl group can be oxidized to yield carboxylic acids or reduced to alcohols, which allows for the creation of various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, have demonstrated antimicrobial activity. A study highlighted the efficacy of benzoic acid derivatives in promoting the activity of proteolytic enzymes involved in protein degradation systems, suggesting their potential as antimicrobial agents .

Antidiabetic Effects

In silico studies have shown that compounds with similar structures possess multitarget pharmacological profiles that could ameliorate hyperglycemia in diabetic models. These findings suggest that this compound may exert antidiabetic effects through interaction with various molecular targets involved in glucose metabolism .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of the formyl group allows for potential participation in biochemical reactions that can modulate enzyme activity or receptor signaling pathways, leading to various physiological responses .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Proteostasis Network Modulation : A recent study demonstrated that benzoic acid derivatives could enhance the activity of key protein degradation pathways, including the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests potential applications in treating age-related diseases where these pathways are often dysregulated .
  • Antioxidant Activities : Comparative studies have shown that certain derivatives possess significant antioxidant properties, which may contribute to their overall biological efficacy. For instance, compounds derived from similar scaffolds have been reported to induce apoptosis in cancer cell lines through oxidative stress mechanisms .

Data Table: Biological Activities Overview

Activity TypeCompoundEffectReference
AntimicrobialThis compoundPromotes enzyme activity related to protein degradation
AntidiabeticSimilar benzoic acid derivativesAmeliorates hyperglycemia in diabetic models
Proteostasis ModulationBenzoic acid derivativesEnhances UPP and ALP activities
AntioxidantVarious derivativesInduces apoptosis in cancer cells

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